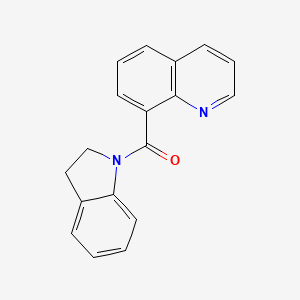
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as EQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. EQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
科学的研究の応用
EQ has been widely used in scientific research as a fluorescent probe for detecting and quantifying various biomolecules, such as DNA, RNA, and proteins. It has also been shown to have potential applications in drug discovery, as it can inhibit the activity of certain enzymes and receptors. EQ has been used to study the mechanisms of apoptosis, autophagy, and oxidative stress in cells, and it has been shown to have anti-inflammatory and anti-tumor properties.
作用機序
The exact mechanism of action of EQ is not fully understood, but it is believed to interact with biomolecules through hydrogen bonding and hydrophobic interactions. It has been shown to bind to DNA and RNA, causing structural changes that can affect transcription and translation. EQ can also inhibit the activity of certain enzymes, such as topoisomerases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
EQ has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce apoptosis and autophagy in cancer cells, and to inhibit the growth and proliferation of various types of tumors. EQ can also induce oxidative stress and DNA damage, leading to cell death. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. EQ can also affect the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability.
実験室実験の利点と制限
EQ has several advantages for use in lab experiments, including its high selectivity and sensitivity for detecting biomolecules, its low toxicity, and its ability to penetrate cell membranes. However, EQ also has some limitations, such as its relatively low solubility in water and its tendency to form aggregates at high concentrations. EQ can also interfere with certain fluorescence assays and may require optimization of experimental conditions.
将来の方向性
There are several future directions for research on EQ, including the development of new synthetic methods to improve yield and purity, the investigation of its interactions with specific biomolecules and cellular pathways, and the evaluation of its potential as a therapeutic agent for various diseases. EQ could also be used in combination with other fluorescent probes and imaging techniques to study complex biological systems. Further research is needed to fully understand the mechanism of action and the potential applications of EQ in scientific research.
合成法
The synthesis of EQ is a multi-step process that involves the reaction of 2-ethylphenylamine with 2-cyanoacetamide, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained by the addition of carboxylic acid to the cyclized compound. The overall yield of the synthesis is around 60%, and the purity of the product can be improved by recrystallization.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)19-17(21)14-11-13-8-4-6-10-16(13)20-18(14)22/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDNYGAKOFRXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

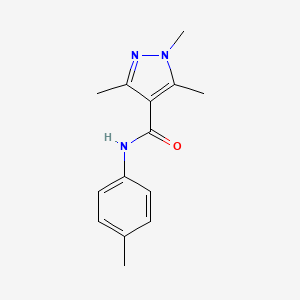
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

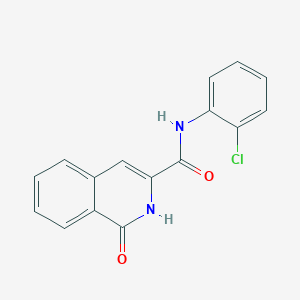

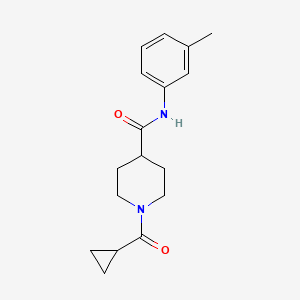
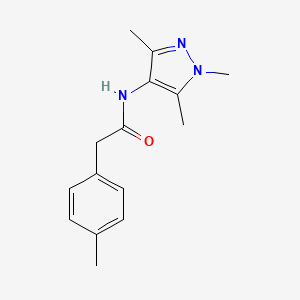
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)

